molecular formula C15H21NO4 B1184450 2,4-Ditert-butyl-5-nitrobenzoic acid

2,4-Ditert-butyl-5-nitrobenzoic acid

Cat. No.: B1184450
M. Wt: 279.336
InChI Key: QVQOEGINDWEFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Sterically Hindered Benzoic Acid Derivatives in Contemporary Organic Chemistry

Sterically hindered benzoic acid derivatives are a class of organic molecules that have garnered considerable attention in modern organic chemistry. The presence of bulky substituents, such as tert-butyl groups, ortho to the carboxylic acid functionality imparts unique chemical and physical properties. This steric hindrance can influence the reactivity of the carboxyl group, affect the acidity of the molecule, and control the conformational preferences of the aromatic ring. These characteristics are exploited in various applications, from the synthesis of complex molecules and polymers to the development of novel catalysts and materials with tailored properties. The controlled reactivity and specific spatial arrangements of these compounds make them valuable tools for chemists exploring molecular design and synthesis.

Historical Development and Evolution of Nitroaromatic Carboxylic Acids in Synthetic and Mechanistic Research

Nitroaromatic compounds, including nitroaromatic carboxylic acids, have a long and significant history in the field of chemistry. Initially, their importance was linked to the production of dyes, explosives, and pharmaceuticals. Over time, the focus of research has evolved to harness the unique electronic properties of the nitro group for a wide array of synthetic transformations. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid. bldpharm.com Nitroaromatic carboxylic acids have become key intermediates in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. chemicalbook.com For instance, p-nitrobenzoic acid is a precursor for the synthesis of procaine, a local anesthetic. bldpharm.com The study of these compounds has also been crucial in advancing the understanding of reaction mechanisms, such as nucleophilic aromatic substitution and the reduction of nitro groups to amines, which are fundamental transformations in organic synthesis.

Unique Structural and Electronic Features of 2,4-Ditert-butyl-5-nitrobenzoic Acid

This compound is a fascinating molecule that combines significant steric hindrance with potent electronic effects. The molecule features a benzene (B151609) ring substituted with two bulky tert-butyl groups at positions 2 and 4, a nitro group at position 5, and a carboxylic acid group at position 1.

The key structural and electronic features include:

Steric Hindrance: The two tert-butyl groups create a sterically congested environment around the carboxylic acid and the adjacent positions on the aromatic ring. This can restrict the rotation of the carboxylic acid group and influence its reactivity.

Intramolecular Interactions: The proximity of the bulky and electronically distinct substituents can lead to unique intramolecular interactions that affect the molecule's conformation and stability.

These combined features make this compound a unique subject for studying the interplay of steric and electronic effects in organic molecules.

Overview of Current Research Gaps and Motivations for Investigating this compound

Despite the general interest in sterically hindered and nitroaromatic compounds, specific research on this compound appears to be limited in publicly available literature. While its precursor, 2,4-di-tert-butyl-5-nitrophenol, is known and has been used in the synthesis of other molecules, the carboxylic acid derivative itself has not been the primary focus of extensive studies. ambeed.comsigmaaldrich.com

The primary motivations for a detailed investigation of this compound include:

Filling a Knowledge Gap: A comprehensive characterization of its synthesis, properties, and reactivity would contribute valuable data to the field of organic chemistry.

Potential as a Synthetic Intermediate: Given its unique substitution pattern, this acid could serve as a valuable building block for the synthesis of novel and complex organic molecules with potential applications in materials science or medicinal chemistry. The presence of the nitro group allows for further functionalization, for example, through reduction to an amine.

Probing Steric and Electronic Effects: The molecule provides an excellent platform to study the combined influence of extreme steric hindrance and strong electronic-withdrawing groups on the properties and reactivity of a benzoic acid derivative.

Scope and Defined Objectives of the Academic Research Investigation

The scope of this investigation is to provide a comprehensive and scientifically accurate overview of this compound based on available chemical knowledge and data from related compounds. The defined objectives are:

To propose and detail plausible synthetic pathways for the preparation of this compound.

To compile and present its key physicochemical properties, drawing on data from analogous compounds where necessary.

To predict and describe its expected spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

To discuss its potential reactivity and chemical transformations based on the functional groups present.

To explore its potential applications as a chemical intermediate in organic synthesis.

To summarize the current state of research and highlight areas for future investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.336

IUPAC Name

2,4-ditert-butyl-5-nitrobenzoic acid

InChI

InChI=1S/C15H21NO4/c1-14(2,3)10-8-11(15(4,5)6)12(16(19)20)7-9(10)13(17)18/h7-8H,1-6H3,(H,17,18)

InChI Key

QVQOEGINDWEFLO-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C(C)(C)C

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 2,4 Ditert Butyl 5 Nitrobenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2,4-Ditert-butyl-5-nitrobenzoic acid, the primary disconnections involve the carbon-nitro bond and the carbon-carboxyl bond, suggesting pathways that install these functional groups at different stages of the synthesis.

A primary retrosynthetic disconnection is the removal of the nitro group, which points to 2,4-di-tert-butylbenzoic acid as a direct precursor. This simplifies the problem to the regioselective nitration of a disubstituted benzoic acid. A further disconnection of the carboxylic acid group from the aromatic ring suggests 1,3-di-tert-butylbenzene as a potential starting material, although subsequent carboxylation and nitration would present significant regiochemical hurdles.

The synthesis of nitrobenzoic acids is a well-established area of organic chemistry. The chosen synthetic route often depends on the desired substitution pattern, dictated by the directing effects of the substituents on the benzene (B151609) ring. For instance, the synthesis of m-nitrobenzoic acid typically involves the direct nitration of benzoic acid, as the carboxylic acid group is a meta-director. truman.edu Conversely, synthesizing p-nitrobenzoic acid often starts with toluene, where the methyl group directs the nitration to the para position, followed by oxidation of the methyl group to a carboxylic acid. quora.com

Target CompoundPrecursorKey Transformation StepsDirecting Group Effect
m-Nitrobenzoic Acid Benzoic AcidElectrophilic Nitration (HNO₃/H₂SO₄)-COOH is a meta-director
p-Nitrobenzoic Acid Toluene1. Electrophilic Nitration 2. Oxidation (e.g., KMnO₄)-CH₃ is an ortho, para-director
o-Nitrobenzoic Acid o-NitrotolueneOxidation (e.g., KMnO₄)N/A (precursor already nitrated)

This table illustrates common synthetic strategies for simple nitrobenzoic acid isomers.

The synthesis of this compound is complicated by two main factors: directing group effects and steric hindrance.

Directing Effects : The benzoic acid scaffold contains three substituents with competing directing effects. The carboxylic acid (-COOH) is a deactivating group and a meta-director. The two tert-butyl groups are activating groups and ortho, para-directors. In the precursor 2,4-di-tert-butylbenzoic acid, the C2 tert-butyl group directs incoming electrophiles to positions C3 and C5, while the C4 tert-butyl group also directs to C3 and C5. The -COOH group directs to C3 and C5. Therefore, all three groups direct an incoming electrophile to the C3 and C5 positions.

Steric Hindrance : The two bulky tert-butyl groups create significant steric congestion on the aromatic ring. The C2-tert-butyl group severely hinders access to the C3 position, making electrophilic attack at this site difficult. The C5 position, while still subject to some steric influence from the C4-tert-butyl group, is significantly more accessible than C3. This steric factor is often the dominant influence in determining the regiochemical outcome of reactions on such crowded aromatic rings.

Classical and Modern Synthetic Approaches for Aromatic Nitration

The introduction of a nitro group onto an aromatic ring is a cornerstone of organic synthesis, typically achieved through electrophilic aromatic substitution.

The most common method for aromatic nitration involves a mixture of concentrated nitric acid and concentrated sulfuric acid. libretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. masterorganicchemistry.comalevelh2chemistry.com

The reaction proceeds in three main steps:

Generation of the Electrophile : HNO₃ + 2H₂SO₄ → NO₂⁺ + H₃O⁺ + 2HSO₄⁻ alevelh2chemistry.com

Electrophilic Attack : The aromatic ring's π-electrons attack the nitronium ion, forming a resonance-stabilized carbocation intermediate (arenium ion). masterorganicchemistry.com

Deprotonation : A weak base, such as water or the bisulfate ion, removes a proton from the carbon bearing the nitro group, restoring aromaticity. masterorganicchemistry.com

Controlling the reaction temperature is critical, as higher temperatures can lead to the formation of multiple nitrated products. truman.edualevelh2chemistry.com

Nitrating SystemDescriptionApplication
HNO₃ / H₂SO₄ The classical and most widely used method for generating the nitronium ion (NO₂⁺). libretexts.orgGeneral-purpose nitration of a wide range of aromatic compounds.
Fuming Nitric Acid Concentrated nitric acid containing dissolved NO₂. Highly reactive.Nitration of deactivated aromatic rings.
Aqueous Nitric Acid A greener alternative that can be effective for some substrates, avoiding the use of a strong co-acid. nih.govfrontiersin.orgUsed for activated aromatic systems.
tert-Butyl Nitrite (TBN) A milder reagent, often used under neutral or radical conditions. nih.govresearchgate.netCan provide alternative regioselectivity for sensitive substrates.

This table summarizes common nitrating agents and their typical applications.

Given the challenges, both direct and indirect routes can be envisioned for the synthesis of this compound.

Direct Strategy : The most straightforward approach is the direct nitration of 2,4-di-tert-butylbenzoic acid. As discussed (2.1.2), the electronic directing effects of all three substituents align to favor substitution at the C3 and C5 positions. However, the severe steric hindrance at C3 from the adjacent tert-butyl group makes the C5 position the overwhelmingly favored site of nitration. Therefore, careful treatment of 2,4-di-tert-butylbenzoic acid with a suitable nitrating agent (e.g., HNO₃/H₂SO₄) is the most probable direct route to the target compound.

Indirect Strategy : An alternative pathway could involve introducing the functional groups in a different order to circumvent steric or regioselectivity issues. One such route could begin with 2,4-di-tert-butylphenol. The strongly activating hydroxyl group would facilitate electrophilic nitration. The directing effects of the -OH (ortho, para) and tert-butyl groups would likely lead to a mixture of products, including 2,4-di-tert-butyl-5-nitrophenol and 2,4-di-tert-butyl-6-nitrophenol. After separation of the desired 5-nitro isomer, the phenolic hydroxyl group would need to be converted into a carboxylic acid. This multi-step conversion is complex but represents a viable indirect strategy if the direct nitration of the benzoic acid precursor proves to be low-yielding or non-selective.

Strategies for Sterically Hindered Aromatic Substitution

Performing electrophilic substitution on sterically crowded rings like the 2,4-di-tert-butylated scaffold requires specific strategies to overcome the high activation energy imposed by steric hindrance.

Forcing Reaction Conditions : Increasing the reaction temperature or extending the reaction time can provide the necessary energy to overcome the steric barrier. However, this approach carries the risk of reduced selectivity and the formation of undesired byproducts from decomposition or rearrangement.

Use of Highly Reactive Electrophiles : Employing more potent electrophilic systems can enhance reactivity. For nitration, using fuming sulfuric acid (oleum) with nitric acid can generate a higher concentration of the nitronium ion, driving the reaction forward even with sterically hindered substrates. masterorganicchemistry.com

Lewis Acid Catalysis : While more common in Friedel-Crafts reactions, the principle of using a Lewis acid to enhance the electrophilicity of the substituting agent can be applied. The choice of catalyst can fine-tune the reactivity to match the demands of the hindered substrate.

Strategic Synthesis Design : As outlined in the indirect strategy (2.2.2), the most effective method is often to design the synthesis to avoid the sterically hindered substitution altogether. This involves introducing the key functional group onto a less-hindered precursor before the bulky groups are installed or by using a precursor where the directing groups favor the desired, less-hindered position. The synthesis of other highly substituted molecules, such as 2,4,6-tri-t-butylbenzoic acid, often relies on such strategic, multi-step routes rather than direct substitution on a hindered core. researchgate.net

Friedel-Crafts Alkylation for tert-Butylation

The introduction of the two bulky tert-butyl groups onto the aromatic ring is a critical step, typically accomplished via the Friedel-Crafts alkylation. This classic electrophilic aromatic substitution reaction involves the generation of a tert-butyl carbocation from an alkylating agent, which then attacks the electron-rich aromatic ring. cerritos.edu

Commonly used alkylating agents for this purpose are tert-butyl alcohol or isobutylene. The reaction is catalyzed by strong Brønsted or Lewis acids. Traditional catalysts include aluminum chloride (AlCl₃) and sulfuric acid (H₂SO₄). cerritos.eduedubirdie.com The choice of starting material is crucial for directing the substitution to the desired 2 and 4 positions. A plausible starting material is m-cresol or another appropriately substituted phenol or toluene derivative. For instance, the alkylation of phenol with isobutylene or tert-butanol is a well-established industrial process for producing 2,4-di-tert-butylphenol. wikipedia.orgresearchgate.net

The reaction mechanism involves the protonation of the alkylating agent by the acid catalyst to form a stable tertiary carbocation. This electrophile then attacks the aromatic ring. The initial tert-butyl group is an ortho-, para-director and an activating group, which facilitates the second alkylation. Steric hindrance from the first bulky tert-butyl group typically directs the second alkylation to the para position, resulting in the 2,4-disubstituted product.

Table 1: Comparison of Catalysts for Friedel-Crafts tert-Butylation
Catalyst TypeExamplesAdvantagesDisadvantages
Traditional Lewis AcidsAlCl₃, FeCl₃High reactivityOften required in stoichiometric amounts, moisture sensitive, corrosive, difficult to recycle
Brønsted AcidsH₂SO₄, Triflic AcidEffective and inexpensiveCorrosive, produces hazardous waste
Solid AcidsZeolites (e.g., H-BEA, H-Y), Iron-modified Hβ, Acid-supported aluminaReusable, non-corrosive, environmentally friendly, easy separation from productMay require higher temperatures, potential for lower activity compared to Lewis acids rsc.orggoogle.com

Directed ortho-Metalation Approaches for Functionalization

As an alternative to classical electrophilic substitution, directed ortho-metalation (DoM) offers a powerful strategy for the regioselective functionalization of aromatic rings. This method relies on the use of a directed metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (like n-butyllithium) and directs deprotonation to the adjacent ortho position.

While not a documented pathway for this compound, one could theoretically employ this strategy. For example, if starting with 2,4-di-tert-butylbenzoic acid, the carboxylic acid group itself can act as a DMG after in-situ deprotonation to the carboxylate. This would direct a second lithiation to one of the ortho positions. However, the positions ortho to the carboxyl group are already substituted with tert-butyl groups in the target molecule, making this specific application for nitration less feasible. Furthermore, the presence of a nitro group is generally incompatible with the strongly basic organolithium reagents used in DoM. Therefore, this approach is more of a conceptual alternative for functionalizing related structures rather than a practical route for the final nitration step in this specific synthesis.

Oxidation Pathways for Carboxylic Acid Formation from Substituted Toluenes or Phenols

The final step in a plausible synthesis of this compound is the oxidation of the methyl group of a toluene precursor, such as 2,4-di-tert-butyl-5-nitrotoluene. This transformation converts the alkyl side chain into a carboxylic acid functional group.

Potassium permanganate (KMnO₄) is a powerful and commonly used oxidizing agent for this purpose. The reaction is typically carried out in an aqueous solution, often under basic or neutral conditions, followed by acidification. The benzylic carbon of the toluene derivative is susceptible to oxidation, while the robust aromatic ring remains intact. Any alkyl chain attached to a benzene ring will be oxidized to a carboxylic acid, provided the benzylic carbon has at least one hydrogen atom. guidechem.com

Other oxidizing agents capable of achieving this transformation include:

Chromic acid (H₂CrO₄) , often generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid.

Nitric acid (HNO₃) under vigorous conditions (high temperature and pressure).

The choice of oxidant depends on the stability of other functional groups on the ring. The nitro and tert-butyl groups are generally stable under the conditions used for permanganate oxidation.

Multi-Step Synthetic Sequences and Intermediate Transformations

A logical and plausible multi-step synthesis for this compound can be constructed based on the reactions of analogous compounds. The most likely route begins with an accessible starting material and proceeds through key intermediates.

Proposed Synthetic Route:

Step 1: Friedel-Crafts Alkylation. Starting with p-tert-butyltoluene, a second tert-butylation is performed using tert-butyl alcohol and an acid catalyst (e.g., H₂SO₄ or a solid acid catalyst). The existing methyl and tert-butyl groups are ortho-, para-directing. Due to steric hindrance, the incoming tert-butyl group is directed to the position ortho to the methyl group, yielding the intermediate 2,4-di-tert-butyltoluene .

Step 2: Nitration. The 2,4-di-tert-butyltoluene intermediate is then nitrated using a standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The two electron-donating tert-butyl groups strongly activate the ring towards electrophilic substitution. The directing effects of the alkyl groups and steric hindrance guide the nitro group (-NO₂) to the 5-position, which is sterically accessible and activated by both alkyl groups, to form 2,4-di-tert-butyl-5-nitrotoluene . Nitration of similar di-tert-butylated aromatics has been shown to produce the corresponding dinitro derivatives. researchgate.net

Step 3: Oxidation. The final step is the oxidation of the methyl group of 2,4-di-tert-butyl-5-nitrotoluene to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄). This reaction yields the final product, This compound .

Purification and Characterization of Synthetic Intermediates

Each step of the synthesis requires rigorous purification of the intermediate products to ensure the success of subsequent reactions.

Purification:

Liquid-Liquid Extraction: Used to separate the organic product from the aqueous reaction mixture after quenching the reaction.

Column Chromatography: A standard method for separating the desired isomer from any side products, particularly after the alkylation and nitration steps where regioisomers might form.

Recrystallization: An effective technique for purifying solid intermediates and the final product, assuming a suitable solvent can be found.

Characterization: The identity and purity of the intermediates and the final product are confirmed using a combination of spectroscopic and physical methods.

Table 2: Characterization Methods for Synthetic Intermediates
IntermediateTechniqueExpected Observations
2,4-di-tert-butyltoluene¹H NMRSignals for two distinct tert-butyl groups, one methyl group, and aromatic protons.
¹³C NMRDistinct signals for carbons of the tert-butyl and methyl groups, and for the aromatic carbons.
Mass SpectrometryMolecular ion peak corresponding to its molecular weight.
2,4-di-tert-butyl-5-nitrotoluene¹H NMRDownfield shift of aromatic protons due to the electron-withdrawing nitro group.
IR SpectroscopyCharacteristic strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group (approx. 1530 cm⁻¹ and 1350 cm⁻¹). cdnsciencepub.com
Mass SpectrometryMolecular ion peak corresponding to its molecular weight.
Melting PointA sharp melting point indicating a pure solid compound.

Green Chemistry Principles Applied to the Synthesis

Modern synthetic chemistry emphasizes the use of principles that reduce or eliminate the use and generation of hazardous substances. Several aspects of the proposed synthesis can be improved from a green chemistry perspective.

Catalysis: The use of traditional Lewis acids like AlCl₃ in Friedel-Crafts alkylation is problematic due to their corrosive nature and the generation of hazardous waste. Replacing these with reusable solid acid catalysts, such as zeolites or clays, represents a significant green improvement. chemijournal.com These catalysts are easily separated from the reaction mixture and can be regenerated and reused, minimizing waste.

Solvents: Where possible, replacing hazardous organic solvents with greener alternatives or performing reactions under solvent-free conditions is preferable.

Reaction Conditions: Utilizing milder reaction conditions, such as lower temperatures and pressures, reduces energy consumption.

Flow Chemistry: The nitration step, which is highly exothermic and uses corrosive acids, can be made significantly safer and more efficient by using continuous-flow reactors. ewadirect.combeilstein-journals.org Flow chemistry allows for precise control of temperature and reaction time, minimizes the volume of hazardous material being reacted at any given moment, and can lead to higher yields and purities. ewadirect.combeilstein-journals.org

Yield Enhancement and Process Optimization Strategies

Optimizing the yield and efficiency of the multi-step synthesis is crucial for its practical application. Each step presents opportunities for optimization.

Friedel-Crafts Alkylation: The yield can be optimized by carefully controlling the molar ratio of the aromatic substrate to the alkylating agent to prevent polyalkylation. edubirdie.com Catalyst loading and reaction temperature are also key parameters; for solid acid catalysts, the choice of catalyst and its preparation method can significantly impact selectivity and conversion rates. rsc.org

Nitration: This step is critical and often prone to side reactions or the formation of isomers. Optimization involves:

Controlling Temperature: Nitration is highly exothermic, and maintaining a low temperature is essential to prevent dinitration and oxidative side reactions.

Nitrating Agent Composition: The ratio of nitric acid to sulfuric acid can be varied to control the concentration of the active nitronium ion (NO₂⁺), thereby influencing the reaction rate and selectivity. beilstein-journals.org

Reaction Time: Careful monitoring of the reaction progress is needed to ensure full conversion of the starting material without allowing for the formation of byproducts over extended periods.

Oxidation: To maximize the yield of the carboxylic acid, a sufficient amount of the oxidizing agent (e.g., KMnO₄) must be used to drive the reaction to completion. The pH and temperature of the reaction medium are important parameters to control. Post-reaction workup, including the removal of the manganese dioxide byproduct and careful acidification to precipitate the product, is crucial for isolating a pure product with high yield.

Table of Mentioned Chemical Compounds

Compound NameRole in Article
This compoundTarget Molecule
tert-Butyl AlcoholAlkylating Agent
IsobutyleneAlkylating Agent
Aluminum chlorideFriedel-Crafts Catalyst
Sulfuric acidCatalyst (Alkylation & Nitration)
m-CresolPotential Starting Material
2,4-di-tert-butylphenolRelated Compound / Intermediate
n-ButyllithiumReagent for Directed ortho-Metalation
2,4-di-tert-butylbenzoic acidPotential DoM Substrate
2,4-di-tert-butyl-5-nitrotolueneKey Synthetic Intermediate
Potassium permanganateOxidizing Agent
Sodium dichromateOxidizing Agent
Nitric acidNitrating Agent / Oxidizing Agent
p-tert-butyltolueneProposed Starting Material
2,4-di-tert-butyltolueneKey Synthetic Intermediate
4-tert-butyl-2-nitrotolueneRelated Compound
2-nitro-1,4-di-t-butylbenzeneRelated Compound

Advanced Structural Elucidation and Conformational Analysis

Vibrational Spectroscopic Characterization for Functional Group Environment and Molecular Dynamics (Infrared and Raman Spectroscopy)

The vibrational spectra of 2,4-di-tert-butyl-5-nitrobenzoic acid are expected to show characteristic bands for the nitro (NO₂) and carboxyl (COOH) groups. researchgate.netchemicalbook.comchemicalbook.comnist.gov

Nitro Group (NO₂): The nitro group exhibits two prominent stretching vibrations: an asymmetric stretch (νas) typically found in the range of 1500-1560 cm⁻¹ and a symmetric stretch (νs) in the range of 1335-1370 cm⁻¹. The exact positions of these bands are sensitive to the electronic environment.

Carboxyl Group (COOH): The carboxyl group gives rise to several characteristic vibrations. The O-H stretching vibration is typically a broad band in the region of 2500-3300 cm⁻¹ due to hydrogen bonding. The carbonyl (C=O) stretching vibration is a strong, sharp band usually observed between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids. The C-O stretching and O-H bending vibrations also produce characteristic bands in the fingerprint region.

A table of expected characteristic vibrational frequencies is provided below:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
CarboxylO-H stretch2500-3300 (broad)
CarboxylC=O stretch1680-1710
NitroAsymmetric stretch (NO₂)1500-1560
NitroSymmetric stretch (NO₂)1335-1370
AromaticC-H stretch~3100
AromaticC=C stretch1450-1600
tert-ButylC-H stretch2850-2970

The presence of both a hydroxyl group (from the carboxylic acid) and a nitro group raises the possibility of both intramolecular and intermolecular hydrogen bonding. nih.govnih.govresearchgate.net

Intermolecular Hydrogen Bonding: Carboxylic acids commonly form hydrogen-bonded dimers in the solid state, where the hydroxyl proton of one molecule interacts with the carbonyl oxygen of a neighboring molecule. This is typically evidenced in the IR spectrum by a broad O-H stretching band and a shift of the C=O stretching frequency to a lower wavenumber compared to the non-hydrogen-bonded monomer.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the carboxylic acid proton and an oxygen atom of the adjacent nitro group. This would likely result in a shift of both the O-H and NO₂ stretching frequencies. The presence and strength of such an interaction would depend on the preferred conformation of the molecule, which is heavily influenced by the steric hindrance from the adjacent tert-butyl group.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways.

For 2,4-di-tert-butyl-5-nitrobenzoic acid, the molecular formula is C₁₅H₂₁NO₄. The monoisotopic mass can be calculated with high precision.

Molecular Formula Confirmation: HRMS would be used to measure the mass of the molecular ion ([M]⁺ or [M-H]⁻) with high accuracy. The experimentally determined mass would then be compared to the calculated theoretical mass for C₁₅H₂₁NO₄ to confirm the elemental composition.

Fragment Analysis: The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and the loss of nitric oxide (NO). nih.govresearchgate.netnih.govyoutube.com For carboxylic acids, characteristic fragmentations include the loss of water (H₂O) and the loss of the carboxyl group (COOH) or carbon dioxide (CO₂). The bulky tert-butyl groups are also prone to fragmentation, typically involving the loss of a methyl group (CH₃) or isobutylene.

A table of potential key fragments in the mass spectrum of 2,4-di-tert-butyl-5-nitrobenzoic acid is presented below:

m/z (mass-to-charge ratio)Possible Fragment
[M]⁺Molecular ion
[M - 15]⁺Loss of a methyl group (CH₃) from a tert-butyl group
[M - 18]⁺Loss of water (H₂O)
[M - 30]⁺Loss of nitric oxide (NO)
[M - 45]⁺Loss of the carboxyl group (COOH)
[M - 46]⁺Loss of the nitro group (NO₂)
[M - 57]⁺Loss of a tert-butyl group

Theoretical and Computational Chemistry Investigations

Molecular Dynamics (MD) Simulations for Conformational Ensembles and Solvent Effects

While quantum calculations often model a molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study its behavior over time in a more realistic environment, such as in a solvent. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For 2,4-Di-tert-butyl-5-nitrobenzoic acid, an MD simulation would reveal its conformational flexibility, showing how the tert-butyl and carboxylic acid groups rotate and interact with surrounding solvent molecules (e.g., water). This provides insight into the molecule's accessible shapes (conformational ensemble) and how the solvent influences its structure and stability. Such simulations are computationally intensive but crucial for understanding the behavior of molecules in solution.

Theoretical Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption Maxima)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For 2,4-Di-tert-butyl-5-nitrobenzoic acid, this would involve calculating the magnetic shielding around each nucleus. The predicted spectrum would show distinct signals for the aromatic protons, the tert-butyl protons, and the carbons in different chemical environments, aiding in the interpretation of experimental NMR data.

Vibrational Frequencies: The vibrational modes of a molecule correspond to the peaks in its infrared (IR) and Raman spectra. Theoretical calculations can predict these frequencies, which arise from the stretching and bending of bonds. For the target molecule, predicted frequencies would correspond to C-H stretching, C=O stretching of the carboxylic acid, and symmetric and asymmetric stretching of the NO₂ group, among others.

UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to a molecule's UV-Vis absorption spectrum. The calculation would identify the wavelengths of maximum absorption (λ_max) and the corresponding molecular orbitals involved in the electronic transitions (e.g., π → π* transitions within the aromatic system).

Table 2: List of Chemical Compounds

Compound Name
2,4-Di-tert-butyl-5-nitrobenzoic acid
4-methyl-3-nitrobenzoic acid

Calculation of Thermodynamic Parameters (e.g., Enthalpies, Entropies, Free Energies)

A thorough search of scientific literature and chemical databases did not yield any studies that have calculated the thermodynamic parameters for 2,4-Ditert-butyl-5-nitrobenzoic acid. Therefore, no data tables for its enthalpies, entropies, or free energies can be presented.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Solid-State Structures

Similarly, no published research could be found that has performed a Hirshfeld surface analysis on the solid-state structure of this compound. As a result, there are no findings or data tables to report regarding the quantification of its intermolecular interactions using this method.

Further research in the field of computational chemistry would be required to determine these properties for this compound.

Reactivity Studies and Mechanistic Insights

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, yet its reactivity in 2,4-Ditert-butyl-5-nitrobenzoic acid is tempered by the significant steric shielding from the ortho-tert-butyl group. This steric hindrance necessitates more robust reaction conditions or specialized reagents to achieve transformations that would otherwise be straightforward for less substituted benzoic acids.

Esterification Reactions: Kinetics and Thermodynamics

Esterification of carboxylic acids, typically achieved through acid-catalyzed reaction with an alcohol (Fischer esterification), is a fundamental organic transformation. For sterically hindered carboxylic acids like this compound, the rate of esterification is dramatically reduced. The bulky tert-butyl group ortho to the carboxylic acid impedes the approach of the alcohol nucleophile to the carbonyl carbon, thereby increasing the activation energy of the reaction.

Kinetic studies on sterically similar benzoic acids demonstrate that achieving reasonable reaction rates and conversions often requires higher temperatures, stronger acid catalysts (like p-toluenesulfonic acid), and prolonged reaction times. semanticscholar.orgdnu.dp.ua The reaction mechanism proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of water. Each of these steps, particularly the nucleophilic attack, is sensitive to steric effects.

Table 1: Representative Kinetic Data for Esterification of Benzoic Acids

Carboxylic Acid Alcohol Catalyst Temperature (K) Activation Energy (Ea) (kJ/mol) Reference
Benzoic Acid 1-Butanol p-toluenesulfonic acid 365.2–389.4 58.40 dnu.dp.ua
Benzoic Acid Isoamyl Alcohol p-toluenesulfonic acid 353.15–383.15 50.45 semanticscholar.org

This table presents data for structurally related compounds to illustrate the kinetic parameters of esterification.

Amidation Reactions and Peptide Coupling Strategies

The formation of amides from this compound is also challenging due to the pronounced steric hindrance around the carboxyl group. Direct condensation with amines requires high temperatures that can be incompatible with complex molecules. Therefore, the use of coupling reagents is essential to activate the carboxylic acid and facilitate the reaction under milder conditions.

For sterically demanding substrates, standard coupling reagents like dicyclohexylcarbodiimide (DCC) can be inefficient. researchgate.net More potent, modern coupling reagents, often developed for challenging peptide synthesis, are required. These include onium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). uni-kiel.debachem.com These reagents react with the carboxylic acid to form a highly reactive acyl-onium intermediate, which is more susceptible to nucleophilic attack by an amine, even a hindered one. The use of additives like HOBt (Hydroxybenzotriazole) can further enhance reaction rates and suppress side reactions. uni-kiel.de

A relevant strategy involves the use of HATU for coupling a substituted nitro-benzoic acid, which proceeds effectively to yield the desired amide product, demonstrating the utility of such reagents in overcoming steric challenges. acs.org

Reduction to Alcohol and Aldehyde Derivatives

The reduction of the carboxylic acid moiety to a primary alcohol (2,4-Ditert-butyl-5-nitrophenyl)methanol) or an aldehyde (2,4-Ditert-butyl-5-nitrobenzaldehyde) requires careful selection of reagents to avoid simultaneous reduction of the nitro group.

Strong, non-selective hydrides like lithium aluminum hydride (LiAlH4) will readily reduce both the carboxylic acid and the nitro group, typically leading to the corresponding amino alcohol. researchgate.netharvard.edu To achieve selective reduction of the carboxylic acid, borane complexes, such as borane-tetrahydrofuran (BH3·THF), are often the reagents of choice. researchgate.netharvard.edu Borane is known to reduce carboxylic acids rapidly while being less reactive towards aromatic nitro groups under controlled conditions.

Alternatively, a two-step procedure can be employed for a more controlled reduction, especially for the synthesis of the aldehyde. The carboxylic acid can first be converted to a more reactive derivative, such as an acid chloride, using thionyl chloride (SOCl2). The resulting acid chloride can then be reduced to the primary alcohol with a simple hydride source like sodium borohydride (NaBH4) or selectively to the aldehyde using a hindered reducing agent like lithium tri(t-butoxy)aluminum hydride [LiAl(OtBu)3H]. ncert.nic.injove.com This latter transformation is known as the Rosenmund reduction when using catalytic hydrogenation of the acid chloride. ncert.nic.in

Reactions Involving the Aromatic Nitro Group

The nitro group on the aromatic ring is a powerful electron-withdrawing group and a key functional handle for introducing an amino group, which is a precursor for a wide array of further chemical modifications.

Catalytic Hydrogenation to Amino Derivatives (e.g., 2,4-Ditert-butyl-5-aminobenzoic acid)

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to primary amines. This transformation is widely used industrially and is the most common route to prepare 2,4-Ditert-butyl-5-aminobenzoic acid. almacgroup.com The reaction involves treating the nitro compound with hydrogen gas (H2) in the presence of a metal catalyst.

Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. almacgroup.comgoogle.com The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate under pressures ranging from atmospheric to around 100 psig. google.com The reaction mechanism is complex but is understood to proceed through nitroso and hydroxylamine intermediates. almacgroup.com To improve solubility and reaction rates for nitrobenzoic acids, the reaction is often performed under slightly basic conditions by using the alkali metal salt of the acid. google.com

Table 2: Typical Catalysts and Conditions for Aromatic Nitro Group Hydrogenation

Catalyst Pressure (psig) Temperature (°C) Solvent Key Features Reference
Pd/C < 100 50-100 Water (as salt) High activity and selectivity. google.com
Pt/C Atmospheric - 150 25-80 Ethanol/Water Effective under mild conditions.
Raney Nickel 500-1000 50-150 Methanol Useful when avoiding noble metals is desired.

This table summarizes general conditions used for the hydrogenation of substituted nitroaromatic compounds.

Selective Reduction of the Nitro Group under Various Conditions

While catalytic hydrogenation is effective, chemical reduction methods offer a broad range of options, particularly when other reducible functional groups are present or when specific laboratory conditions are preferred. The selective reduction of the nitro group in this compound to the amine can be achieved with various reagent systems.

Metal-Acid Systems: A classic method for nitro group reduction is the use of a metal in acidic media. Common combinations include tin (Sn) or iron (Fe) powder with hydrochloric acid (HCl), or zinc (Zn) with acetic acid. nih.gov These methods are robust and inexpensive, though they often require stoichiometric amounts of metal and can involve challenging workups to remove metal salts.

Transfer Hydrogenation: This method avoids the use of high-pressure hydrogen gas. Instead, a hydrogen donor molecule like hydrazine, formic acid, or ammonium formate is used in the presence of a catalyst, typically Pd/C. nih.gov

Other Reducing Agents: A variety of other reagents can selectively reduce aromatic nitro groups. Sodium borohydride (NaBH4), typically unreactive towards nitro groups, can be activated by the addition of transition metal salts like iron(II) chloride (FeCl2) or nickel(II) chloride to create a system capable of efficient and selective reduction. thieme-connect.com Electrocatalytic methods using redox mediators also offer a green and highly selective alternative to traditional chemical reductions. nih.govacs.org

Table 3: Comparison of Reagents for Selective Nitro Group Reduction

Reagent System Typical Conditions Advantages Disadvantages
Fe / HCl or NH4Cl Reflux in Ethanol/Water Inexpensive, effective. Stoichiometric, acidic workup.
SnCl2 / HCl Room Temp, Ethanol Mild conditions. Stoichiometric tin waste.
Zn / Acetic Acid Mild heating Mild conditions. Stoichiometric metal waste.
NaBH4 / FeCl2 Room Temp, THF/Methanol High chemoselectivity, mild. Requires careful control of stoichiometry. thieme-connect.com
H2, Pd/C 1-10 atm H2, RT-80°C Clean, catalytic, high yield. Requires H2 gas, potential for dehalogenation on other substrates. almacgroup.comgoogle.com

This table compares common laboratory methods for the selective reduction of aromatic nitro groups based on literature for various substituted nitroarenes.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Nitro-Activated Ring

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, contingent on the presence of a suitable leaving group on the aromatic ring. The reaction is activated by the electron-withdrawing nitro group, which is essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex. For an SNAr reaction to proceed, a leaving group, typically a halide, would need to be positioned ortho or para to the nitro group. In the case of this compound itself, there is no inherent leaving group other than, theoretically, the nitro group or a carboxylate group, which are generally poor leaving groups under typical SNAr conditions.

Should a derivative, such as a halogenated version of this compound, be considered, the nitro group at the 5-position would activate positions 2 and 6 for nucleophilic attack. However, both of these positions are occupied by bulky tert-butyl and carboxyl groups, respectively, which would introduce significant steric hindrance.

Influence of Steric Hindrance from ortho- and para-tert-Butyl Groups on Reaction Rates and Selectivity

The two tert-butyl groups at the ortho (2-position) and para (4-position) relative to the carboxyl group (and meta and ortho to the nitro group, respectively) are expected to exert a profound steric influence on the molecule's reactivity. These bulky groups physically obstruct the approach of reagents to adjacent positions on the aromatic ring.

In any potential SNAr reaction, a nucleophile's approach to a position ortho to the nitro group (the 4-position, which is already substituted with a tert-butyl group, or the 6-position) would be severely impeded. The tert-butyl group at position 4 would likely prevent any substitution at that site. Attack at the 6-position, while electronically activated by the para-nitro group, would be sterically hindered by the adjacent carboxyl group.

Kinetic Studies of Sterically Hindered Reactions

Specific kinetic data for reactions involving this compound are not available in the published literature. However, it is a well-established principle that steric hindrance dramatically decreases reaction rates. The bulky tert-butyl groups would increase the activation energy for the formation of any transition state involving attack at a nearby position, thus slowing down the reaction. A hypothetical kinetic study would likely show significantly lower rate constants for this compound compared to less hindered analogues.

Electrophilic Aromatic Substitution (EAS) Reactivity of the Benzoic Acid Ring

The aromatic ring of this compound is heavily deactivated towards electrophilic aromatic substitution (EAS). This is due to the presence of two strong electron-withdrawing groups: the nitro group (-NO₂) and the carboxylic acid group (-COOH). Both of these groups are meta-directing.

The directing effects of the existing substituents would be as follows:

The carboxylic acid at C1 directs incoming electrophiles to C3 and C5.

The tert-butyl group at C2 is an ortho-, para-director, directing to C4 (blocked), and C6.

The tert-butyl group at C4 is an ortho-, para-director, directing to C2 (blocked) and C6.

The nitro group at C5 is a meta-director, directing to C1 (blocked) and C3.

Considering these directing effects, the most likely position for an electrophilic attack would be the C3 and C6 positions. However, the C6 position is sterically hindered by the adjacent carboxyl group. The C3 position is sterically hindered by the adjacent tert-butyl group at C4. Therefore, any EAS reaction would be expected to be extremely slow and require harsh reaction conditions. The significant steric crowding and electronic deactivation of the ring make it a poor substrate for most electrophilic aromatic substitution reactions.

Mechanistic Elucidation of Key Reaction Pathways

Without experimental or computational studies on the reactivity of this compound, any detailed mechanistic elucidation remains speculative. To understand the precise reaction pathways, transition state analysis and the generation of reaction coordinate diagrams through computational chemistry methods, such as Density Functional Theory (DFT), would be necessary. Such studies could quantify the energy barriers for potential SNAr and EAS reactions and provide insight into the geometry of the transition states, highlighting the impact of steric hindrance from the tert-butyl groups. However, to date, such specific computational studies for this molecule have not been reported in the literature.

Derivatives and Analogues: Synthesis and Structure Property Relationships

Synthesis of Nitro-Reduced Aminobenzoic Acid Derivatives and their Transformations

The reduction of the nitro group in 2,4-di-tert-butyl-5-nitrobenzoic acid to an amino group is a pivotal transformation, yielding 2,4-di-tert-butyl-5-aminobenzoic acid, a versatile intermediate for further derivatization. A common and effective method for this reduction is catalytic hydrogenation. For instance, 4-nitrobenzoic acid can be converted to 4-aminobenzoic acid with high selectivity and yield by hydrogenation over a palladium on carbon (Pd/C) catalyst in an aqueous solution of its sodium salt, followed by acidification. nih.gov A similar approach involves the use of rhodium(I) complexes as catalysts for the selective reduction of the nitro group in 4-nitrobenzoic acid under carbon monoxide atmosphere. researchgate.net While specific documented examples for the reduction of 2,4-di-tert-butyl-5-nitrobenzoic acid are not prevalent in readily available literature, these established methods for analogous compounds provide a strong basis for its successful synthesis.

The resulting 2,4-di-tert-butyl-5-aminobenzoic acid can then undergo various transformations. The amino group can act as a nucleophile or be converted into a diazonium salt, opening pathways to a wide range of substituted benzoic acids. The carboxylic acid group can also be modified, leading to the formation of esters, amides, and other functional derivatives. These transformations are crucial for building molecular complexity and exploring the potential applications of this scaffold.

A related key intermediate, 2,4-di-tert-butyl-5-aminophenol, is synthesized from 2,4-di-tert-butylphenol. The process involves protection of the hydroxyl group, followed by nitration and subsequent catalytic hydrogenation to reduce the nitro group to an amine. orgsyn.orglearncbse.in This aminophenol serves as a crucial building block in the synthesis of various compounds, highlighting the importance of the nitro-to-amine reduction in this chemical family.

Preparation of Esters and Amides with Varying Substituents

The carboxylic acid functionality of 2,4-di-tert-butyl-5-nitrobenzoic acid is a prime site for derivatization to form esters and amides. These derivatives can exhibit altered physicochemical properties, such as solubility, stability, and biological activity, depending on the nature of the substituent introduced.

Esterification:

The Fischer esterification is a classical and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst. learncbse.inncert.nic.inbyjus.com This method can be applied to 2,4-di-tert-butyl-5-nitrobenzoic acid, reacting it with a variety of substituted alcohols to yield the corresponding esters. The choice of alcohol can introduce different alkyl or aryl groups, thereby modifying the steric and electronic properties of the resulting ester.

For example, the general procedure would involve refluxing a solution of 2,4-di-tert-butyl-5-nitrobenzoic acid and the desired alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The reaction progress can be monitored, and the product isolated and purified using standard techniques.

Amidation:

The synthesis of amides from 2,4-di-tert-butyl-5-nitrobenzoic acid can be achieved through several methods. A common approach involves the activation of the carboxylic acid, followed by reaction with a primary or secondary amine. google.com Activating agents such as thionyl chloride (SOCl₂) can convert the carboxylic acid to the more reactive acyl chloride, which readily reacts with amines to form the amide bond. prepchem.com

Alternatively, coupling agents are frequently employed to facilitate amide bond formation under milder conditions. Reagents like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) in combination with 4-dimethylaminopyridine (B28879) (DMAP) can be used to promote the reaction between the carboxylic acid and an amine. orgsyn.org This method is particularly useful for synthesizing amides with a wide range of substituents on the amine, including aliphatic, cycloaliphatic, and aromatic groups. nih.gov

The synthesis of N-tert-butyl amides, a class of compounds with significant interest, can be achieved through various routes, including the Ritter reaction of nitriles with di-tert-butyl dicarbonate (B1257347) catalyzed by copper(II) triflate. researchgate.net

The following table provides a hypothetical representation of potential ester and amide derivatives of 2,4-di-tert-butyl-5-nitrobenzoic acid that could be synthesized using the aforementioned methods.

Derivative TypeSubstituent (R)Potential Synthesis Method
Ester-CH₃ (Methyl)Fischer Esterification with methanol
Ester-CH₂CH₃ (Ethyl)Fischer Esterification with ethanol
Ester-CH(CH₃)₂ (Isopropyl)Fischer Esterification with isopropanol
Amide-NH₂ (Unsubstituted)Activation with SOCl₂ followed by reaction with ammonia
Amide-NHCH₃ (N-Methyl)Coupling agent (e.g., EDC/DMAP) with methylamine
Amide-N(CH₂CH₃)₂ (N,N-Diethyl)Coupling agent (e.g., EDC/DMAP) with diethylamine

Development of Hybrid Molecules Incorporating Other Functional Groups

The structural features of 2,4-di-tert-butyl-5-nitrobenzoic acid make it an attractive scaffold for the development of hybrid molecules. By combining this core structure with other pharmacophores or functional groups, it is possible to create novel compounds with potentially enhanced or synergistic biological activities.

One approach to creating hybrid molecules involves leveraging the reactivity of the amino group in the corresponding 2,4-di-tert-butyl-5-aminobenzoic acid. This amino group can be used to form amide or imine linkages with other molecules containing carboxylic acid or aldehyde functionalities, respectively. For instance, para-aminobenzoic acid (PABA) and its derivatives are known to be versatile building blocks in the synthesis of a wide range of bioactive compounds. byjus.comorgsyn.org

The synthesis of such hybrid molecules can be guided by the principles of medicinal chemistry, aiming to combine the structural features of 2,4-di-tert-butyl-5-nitrobenzoic acid with those of known active compounds. For example, the synthesis of amide-functionalized 1,2,4-triazol-5-amines has been reported as a strategy to introduce three-dimensional properties and access new binding interactions in biological targets. nih.gov

While specific examples of hybrid molecules derived directly from 2,4-di-tert-butyl-5-nitrobenzoic acid are not extensively documented in the public domain, the synthetic methodologies available for related aminobenzoic acids provide a clear roadmap for their potential creation. The general strategy would involve the synthesis of the amino derivative followed by coupling with a suitably functionalized partner molecule.

Investigation of Structure-Reactivity Relationships within a Series of Analogues

Understanding the relationship between the chemical structure of a molecule and its reactivity is a fundamental aspect of chemistry. For a series of analogues derived from 2,4-di-tert-butyl-5-nitrobenzoic acid, systematic modifications to the structure can provide valuable insights into how these changes influence their chemical behavior.

Key structural features that can be varied include:

Substituents on the aromatic ring: The introduction of different functional groups at various positions on the benzene (B151609) ring can alter the electronic and steric environment of the reactive centers (the carboxylic acid and the nitro/amino group). For example, electron-withdrawing groups would be expected to increase the acidity of the carboxylic acid, while electron-donating groups would have the opposite effect.

Modifications to the carboxylic acid group: Conversion of the carboxylic acid to esters or amides with a range of substituents (as discussed in section 6.2) will directly impact its reactivity. The steric bulk and electronic nature of the ester or amide substituent will play a significant role.

Alterations to the nitro/amino group: The reactivity of the molecule will be drastically different depending on whether the nitro or the amino form is present. Further derivatization of the amino group would introduce additional variations.

By synthesizing a library of such analogues and studying their reactivity in various chemical transformations (e.g., rates of esterification, ease of amide bond formation, susceptibility to further aromatic substitution), a qualitative and quantitative understanding of the structure-reactivity relationships can be established. This knowledge is crucial for designing new molecules with desired reactivity profiles for specific applications.

Correlations between Structural Modifications and Spectroscopic Properties

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are indispensable tools for the characterization of organic molecules. For a series of analogues of 2,4-di-tert-butyl-5-nitrobenzoic acid, systematic structural modifications are expected to result in predictable changes in their spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR: The chemical shifts of the carbon atoms in the aromatic ring are highly indicative of the substitution pattern. The carbonyl carbon of the carboxylic acid, ester, or amide will have a characteristic chemical shift in the downfield region of the spectrum. The carbons of the tert-butyl groups will also have distinct signals.

Infrared (IR) Spectroscopy:

The IR spectrum provides valuable information about the functional groups present in the molecule.

The C=O stretching vibration of the carboxylic acid group will appear as a strong absorption band, typically in the region of 1700-1725 cm⁻¹. In esters, this band is usually found at slightly higher wavenumbers (1735-1750 cm⁻¹), and in amides, it appears at lower wavenumbers (1630-1690 cm⁻¹).

The O-H stretching of the carboxylic acid will be a broad band in the region of 2500-3300 cm⁻¹.

The N-O stretching vibrations of the nitro group will give rise to two strong bands, typically around 1550-1500 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).

In the amino derivatives, the N-H stretching vibrations will appear as one or two bands in the region of 3300-3500 cm⁻¹.

By systematically correlating the observed spectroscopic data with the known structures of a series of analogues, a comprehensive understanding of the structure-property relationships can be developed. This information is invaluable for the structural elucidation of new derivatives and for predicting the spectroscopic features of yet-to-be-synthesized compounds.

Potential Research Applications in Advanced Materials Science and Catalysis Non Clinical

Utilization as Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The properties of MOFs, such as porosity and surface area, are directly influenced by the choice of the organic linker.

The deprotonated form of 2,4-Ditert-butyl-5-nitrobenzoic acid, the 2,4-Ditert-butyl-5-nitrobenzoate anion, is an excellent candidate for a ligand in coordination chemistry. The carboxylate group provides a robust binding site for a wide range of metal ions. The two bulky tert-butyl groups exert significant steric hindrance around the coordination site. This steric crowding can be strategically employed to:

Control the coordination number of the metal center, preventing the formation of overly dense, non-porous structures.

Create specific pockets or channels within the resulting metal complex.

Enhance the solubility of the complex in non-polar solvents.

The electron-withdrawing nitro group modifies the electronic properties of the benzene (B151609) ring and the carboxylate, which can influence the strength and nature of the metal-ligand bond.

Table 1: Structural Features of this compound and Their Potential Roles in MOF Design
Functional GroupPotential Role in MOF StructureAnticipated Effect on Properties
Carboxylic Acid (-COOH)Primary binding site (linker) for metal ions after deprotonation.Forms the core coordination bonds that create the framework.
Tert-butyl Groups (-C(CH₃)₃)Steric control element.Influences pore size, prevents dense packing, enhances solubility.
Nitro Group (-NO₂)Modifies electronic properties and can act as a functional site within pores.Tunes metal-ligand bond strength; offers selective binding sites for polar molecules.

Application in Catalyst Design and Development

The structure of this compound is analogous to other molecules used in successful catalyst systems. The related compound, 2,4-Di-tert-butylphenol, serves as a key starting material for ligands used in important catalytic processes, including the synthesis of Jacobsen's catalyst for asymmetric epoxidation. This precedent suggests that this compound could be a valuable building block in catalyst development.

By creating chiral derivatives of this molecule, for instance by introducing a chiral center in a side chain or by resolving a chiral axis created by restricted rotation, it could be developed into a ligand for asymmetric catalysis. In such a scenario, the bulky tert-butyl groups would play a crucial role in creating a specific chiral environment around a metal center, forcing reactants to approach from a particular direction and thereby inducing high stereoselectivity in the catalytic transformation. The nitro group's electron-withdrawing nature could also be used to tune the activity of the metallic catalytic center.

Role as a Building Block in Polymer Chemistry for Specialty Polymers

The compound possesses a carboxylic acid functional group, which is a versatile handle for polymerization reactions. It can readily undergo condensation polymerization with diols to form polyesters or with diamines to form polyamides. While its direct use as a monomer is not widely documented, related compounds are used in materials science for creating polymers with advanced properties.

Incorporating the 2,4-Ditert-butyl-5-nitrobenzoate unit into a polymer backbone would be expected to impart specific properties to the resulting material:

Increased Thermal Stability: The rigid aromatic ring and bulky side groups could restrict chain motion and increase the glass transition temperature of the polymer.

Altered Solubility: The large, non-polar tert-butyl groups would likely render the polymer more soluble in organic solvents.

Functional Handles: The nitro group could be chemically reduced to an amine group post-polymerization. This would allow for further modification, such as cross-linking or the attachment of other functional moieties, creating a highly specialized polymer.

Supramolecular Chemistry and Crystal Engineering for Tailored Solid-State Materials

Crystal engineering focuses on designing solid-state structures with desired properties by controlling intermolecular interactions. This compound has several features that make it an excellent candidate for this field. The primary interaction is the strong hydrogen bonding capability of the carboxylic acid group. Like many carboxylic acids, it is expected to form robust hydrogen-bonded dimers in the solid state.

Beyond self-assembly, it is a prime candidate for forming multi-component crystals (co-crystals) with other molecules.

Co-crystal Formation: The carboxylic acid can form strong hydrogen bonds with other molecules that are good hydrogen bond acceptors (e.g., pyridine-based compounds). Simultaneously, the nitro group can act as a hydrogen bond acceptor for molecules that are good donors. This dual functionality allows for the construction of complex, predictable supramolecular networks.

Host-Guest Systems: The bulky tert-butyl groups act as large, non-polar "walls," which can lead to the formation of voids or channels in the crystal lattice. These voids could potentially trap smaller guest molecules, creating host-guest systems with applications in separation or controlled release. The specific shape and packing of the molecules are governed by a balance between the strong, directional hydrogen bonds and the weaker, less directional van der Waals forces involving the bulky alkyl groups.

Table 2: Intermolecular Interactions involving this compound
Interaction TypeParticipating Group(s)Role in Supramolecular Assembly
Strong Hydrogen Bond (Donor/Acceptor)Carboxylic Acid (-COOH)Forms robust dimers; primary interaction for co-crystal formation with bases.
Hydrogen Bond (Acceptor)Nitro Group (-NO₂)Secondary binding site for co-crystal formation with H-bond donors.
Van der Waals ForcesTert-butyl Groups, Benzene RingControls steric packing, influences crystal density, and can create voids.
π-π StackingBenzene RingCan contribute to the overall packing arrangement of the crystal structure.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Methodologies

Traditional nitration methods often rely on harsh conditions and generate significant waste. nih.gov Future research will likely focus on developing greener and more efficient synthetic routes to 2,4-Ditert-butyl-5-nitrobenzoic acid. This includes the exploration of mechanochemistry, which uses mechanical force to drive chemical reactions, often in the absence of bulk solvents. rsc.org Another promising avenue is the use of alternative nitrating agents, such as urea (B33335) nitrate (B79036), which can offer milder reaction conditions and improved regioselectivity. rasayanjournal.co.inresearchgate.net Furthermore, performing nitration in aqueous media represents a significant step towards more environmentally benign processes. nih.gov The development of catalytic systems, potentially employing solid acid catalysts, could also enhance the sustainability and efficiency of the synthesis. These modern approaches aim to improve yield, reduce by-product formation, and minimize environmental impact compared to classical mixed-acid nitration. nih.govresearchgate.net

A key starting material for these syntheses would be 2,4-di-tert-butylbenzoic acid. The development of sustainable methods for the synthesis of this precursor would also be a critical aspect of a fully green process.

Sustainable Synthesis Approach Potential Advantages Key Research Focus
Mechanochemistry Reduced solvent use, energy efficiency, potentially novel reactivity. rsc.orgOptimization of milling parameters (frequency, time, ball size), use of liquid-assisted grinding.
Urea Nitrate Nitration Milder reaction conditions, high regioselectivity, reduced acidic waste. rasayanjournal.co.inresearchgate.netOptimizing the ratio of urea nitrate to substrate and catalyst, exploring solvent-free conditions.
Aqueous Phase Nitration Elimination of hazardous organic solvents, improved safety profile. nih.govControl of pH and temperature to maximize yield and selectivity, use of phase-transfer catalysts.
Heterogeneous Catalysis Catalyst recyclability, simplified product purification, continuous flow processes.Development of robust and selective solid acid catalysts (e.g., zeolites, functionalized silicas).

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding reaction kinetics and mechanisms is crucial for optimizing synthetic protocols. Advanced spectroscopic techniques are increasingly being used for real-time, in-situ monitoring of chemical reactions. For the synthesis of this compound, Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly valuable. clairet.co.ukresearchgate.net

FTIR spectroscopy can track the progress of the nitration reaction by monitoring the disappearance of the C-H vibrational bands of the aromatic precursor and the appearance of characteristic vibrational bands of the nitro group (typically around 1530-1550 cm⁻¹ and 1345-1365 cm⁻¹) and changes in the carboxylic acid group's vibrational modes. rtilab.comrsc.org Attenuated Total Reflectance (ATR) probes are especially useful for in-situ monitoring in solution. clairet.co.uknih.gov

Raman spectroscopy offers complementary information and is well-suited for monitoring reactions in both homogeneous and heterogeneous systems. researchgate.netnih.gov It can provide a detailed fingerprint of the molecular structure, allowing for the clear differentiation of reactants, intermediates, and products. The symmetric stretching of the nitro group gives a strong Raman signal, making it an excellent marker for reaction progress. In-situ Raman monitoring can provide critical data on reaction rates, the formation of by-products, and the influence of process parameters in real-time. researchgate.net

Spectroscopic Technique Information Gained Advantages for In Situ Monitoring
FTIR-ATR Functional group analysis, concentration changes of reactants and products. clairet.co.ukrtilab.comHigh sensitivity to polar functional groups, robust probes for harsh reaction conditions.
Raman Spectroscopy Molecular fingerprint, structural changes, monitoring of solid and solution phases. researchgate.netnih.govWeak interference from water, suitable for heterogeneous reactions, can be used with fiber optic probes.

Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes and molecular properties. catalysis-summit.comarxiv.orgdigitellinc.com For this compound, AI can be leveraged in several ways. ML models can be trained on large datasets of nitration reactions to predict the optimal reaction conditions (e.g., temperature, catalyst, solvent) for its synthesis, maximizing yield and minimizing by-products. rsc.org

Specifically for electrophilic aromatic substitutions like nitration, ML models such as RegioML have shown high accuracy in predicting the regioselectivity. rsc.orgchemrxiv.org By inputting the structure of 2,4-di-tert-butylbenzoic acid, such a model could predict the most likely position of nitration, guiding synthetic efforts. These models can be based on quantum chemical calculations or learn from existing experimental data. chemrxiv.orgnih.gov

Furthermore, generative AI algorithms can be employed to design novel derivatives of this compound with specific desired properties. catalysis-summit.com By building quantitative structure-property relationship (QSPR) models, it may be possible to predict physical, chemical, or even biological activities of hypothetical derivatives, thereby accelerating the discovery of new functional molecules.

Development of Chiral Derivatives and Their Use in Enantioselective Synthesis

The introduction of chirality into molecules is fundamental to many areas of chemistry, particularly in the development of pharmaceuticals and fine chemicals. While this compound is achiral, it can be used as a scaffold to synthesize chiral derivatives. For instance, the carboxylic acid group can be coupled with a chiral amine or alcohol to form a chiral amide or ester.

Recent work on other nitroaromatic compounds, such as the synthesis and chiral resolution of nitro-derivatives of propranolol (B1214883) and atenolol, demonstrates the feasibility of creating and separating enantiomers of complex nitroaromatics. mdpi.commdpi.com Similar strategies, such as chiral High-Performance Liquid Chromatography (HPLC), could be applied to resolve racemic mixtures of chiral derivatives of this compound. mdpi.com

These new chiral nitroaromatic compounds could find applications as chiral ligands in asymmetric catalysis or as chiral building blocks for the synthesis of more complex, enantiomerically pure molecules. The bulky tert-butyl groups and the electronically distinct nitro and carboxylic acid groups could provide a unique steric and electronic environment for enantioselective transformations.

Investigation of Non-Covalent Interactions and Their Role in Directing Chemical Processes

Non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, play a critical role in determining the three-dimensional structure of molecules in the solid state and their interactions in solution. youtube.comnih.gov For this compound, several non-covalent interactions are expected to be significant. The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely leading to the formation of dimeric structures or extended hydrogen-bonded networks in the crystal lattice.

Exploration of Photochemical Reactivity and Photoinduced Transformations

Nitroaromatic compounds are known to be photochemically active. rsc.org The presence of the nitro group can lead to a variety of photoinduced transformations upon absorption of UV or visible light. Research in this area could uncover novel reactivity for this compound. For example, studies on p-nitrobenzoic acid have explored its photolysis on silver surfaces. acs.org Similar investigations could reveal unique photochemical behavior for the more sterically hindered this compound.

The photochemical degradation of nitroaromatic compounds is an area of significant environmental interest. ntu.edu.sgnih.gov Investigating the photodegradation pathways of this compound could provide insights into its environmental fate. Conversely, the photoexcited states of nitroarenes can act as oxidants, promoting transformations such as the oxidation of alcohols and amines. chemrxiv.org Exploring whether this compound can act as a photocatalyst or a photo-oxidant could open up new synthetic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4-Ditert-butyl-5-nitrobenzoic acid with high purity?

  • Methodological Answer : The synthesis typically involves nitration and functionalization of substituted benzoic acids. A common approach is to start with tert-butyl-substituted benzoic acid derivatives, followed by controlled nitration at the 5-position. For example, nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) must be optimized to avoid over-nitration or decomposition of the tert-butyl groups. Purification via recrystallization using polar aprotic solvents (e.g., DMSO/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can confirm the positions of nitro and tert-butyl groups. The deshielding effect of the nitro group (δ ~8.5–9.0 ppm for aromatic protons) and tert-butyl signals (δ ~1.3–1.5 ppm) are diagnostic .
  • IR : Strong absorption bands for the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹) and carboxylic acid O–H stretch (~2500–3000 cm⁻¹) are key .
  • X-ray crystallography : Single-crystal diffraction (using SHELXL or SHELXTL software) resolves steric effects from tert-butyl groups and nitro positioning .

Q. How can researchers address solubility challenges during experimental workflows?

  • Methodological Answer : The compound’s low solubility in aqueous media requires polar aprotic solvents (e.g., DMF, DMSO) for reactions. For biological assays, derivatization (e.g., esterification of the carboxylic acid) improves solubility. Co-solvent systems (e.g., DMSO/PBS mixtures) are recommended for in vitro studies .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the nitro and tert-butyl groups. For example, the nitro group’s electron-withdrawing nature reduces electron density at the carboxylic acid, influencing its participation in hydrogen-bonding networks or metal coordination. Software like Gaussian or ORCA can simulate reaction pathways for mechanistic studies .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational flexibility of tert-butyl groups in solution vs. solid state). Use variable-temperature NMR to assess conformational mobility. Cross-validate with powder XRD to confirm bulk crystallinity. If inconsistencies persist, re-examine sample purity via HPLC-MS .

Q. How does steric hindrance from tert-butyl groups influence the compound’s reactivity in organic synthesis?

  • Methodological Answer : The tert-butyl groups restrict access to the carboxylic acid moiety, reducing nucleophilic substitution rates. Kinetic studies (e.g., monitoring esterification with methanol via ¹H NMR) quantify steric effects. Comparative studies with less-hindered analogs (e.g., 5-nitrobenzoic acid) highlight differences in reaction yields or activation energies .

Q. What are the best practices for analyzing degradation products under acidic/basic conditions?

  • Methodological Answer : Accelerated stability testing (e.g., 0.1 M HCl/NaOH at 40°C) followed by LC-MS identifies degradation pathways. Major products often include nitro-group reduction intermediates or decarboxylated derivatives. Isotopic labeling (e.g., ¹³C-carboxylic acid) traces carbon loss during decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.